molecular formula C12H13N3O3S B2469306 methyl 2-(1,4-dimethyl-1H-pyrazole-5-amido)thiophene-3-carboxylate CAS No. 1207049-73-7

methyl 2-(1,4-dimethyl-1H-pyrazole-5-amido)thiophene-3-carboxylate

Cat. No.: B2469306
CAS No.: 1207049-73-7
M. Wt: 279.31
InChI Key: RFIAAJRLOJPKSX-UHFFFAOYSA-N
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Description

Methyl 2-(1,4-dimethyl-1H-pyrazole-5-amido)thiophene-3-carboxylate is a novel chemical reagent designed for research and development applications. This compound belongs to a class of pyrazole-thiophene-based hybrid molecules, which have garnered significant interest in medicinal chemistry and material science due to their diverse biological activities and unique electronic properties . Pyrazole-thiophene amides have been identified as key scaffolds in the development of new therapeutic agents. Structurally related compounds have demonstrated potent antibacterial activity, particularly against resistant strains, by potentially targeting bacterial enzymes . Furthermore, the pyrazole moiety is a privileged structure in pharmacology, found in compounds with anti-inflammatory, anticancer, and antiviral properties . The presence of both the electron-rich thiophene ring and the amide linkage in this molecule also makes it a promising candidate for exploration in material science. Similar structures have been investigated for their non-linear optical (NLO) properties and have been characterized using computational methods like Density Functional Theory (DFT) to understand their electronic behavior and chemical reactivity . This reagent is offered exclusively For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers are encouraged to utilize this compound to explore its potential in synthetic chemistry, drug discovery programs, and the development of advanced functional materials.

Properties

IUPAC Name

methyl 2-[(2,4-dimethylpyrazole-3-carbonyl)amino]thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c1-7-6-13-15(2)9(7)10(16)14-11-8(4-5-19-11)12(17)18-3/h4-6H,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFIAAJRLOJPKSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C)C(=O)NC2=C(C=CS2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1,4-dimethyl-1H-pyrazole-5-amido)thiophene-3-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Amidation: The pyrazole derivative is then reacted with an appropriate amine to form the amide linkage.

    Thiophene Ring Formation: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.

    Esterification: Finally, the carboxylic acid group on the thiophene ring is esterified with methanol to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1,4-dimethyl-1H-pyrazole-5-amido)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions may require catalysts such as Lewis acids.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of methyl 2-(1,4-dimethyl-1H-pyrazole-5-amido)thiophene-3-carboxylate typically involves the reaction of thiophene carboxylic acids with pyrazole amines. Various methodologies have been employed to optimize yields and purity, including:

  • Refluxing in organic solvents : Utilizing solvents such as pyridine and dimethylformamide (DMF) to facilitate the reaction.
  • Catalytic methods : Employing catalysts like titanium tetrachloride (TiCl₄) to enhance reaction efficiency.

Characterization of the compound is performed using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the molecular structure and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole-based compounds, including this compound. For instance:

  • Case Study : A series of synthesized derivatives were tested against human cancer cell lines (e.g., HCT-116 and MCF-7). Compounds exhibited IC₅₀ values ranging from 1.9 to 7.52 μg/mL, indicating significant antiproliferative activity .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent:

  • Data Table : Antibacterial activity was assessed against Gram-positive and Gram-negative bacteria. Compounds derived from thiophene exhibited higher activity against Staphylococcus aureus and Bacillus subtilis compared to standard antibiotics .
CompoundBacterial StrainActivity (%)
7aS. aureus86.9
7bB. subtilis78.3
7cE. coli40.0

Agricultural Applications

This compound has been explored for its potential use in crop protection:

  • Case Study : Research indicates that derivatives with thiophene moieties exhibit herbicidal properties, effectively controlling weed growth while being less toxic to crops .

Material Science Applications

The compound's unique structure allows it to serve as a precursor in developing novel materials:

  • Polymer Chemistry : Pyrazole-containing thiophenes are incorporated into polymer matrices to enhance electrical conductivity and thermal stability .

Mechanism of Action

The mechanism of action of methyl 2-(1,4-dimethyl-1H-pyrazole-5-amido)thiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Table 1: Structural Comparison of Methyl 2-(1,4-Dimethyl-1H-Pyrazole-5-Amido)Thiophene-3-Carboxylate and Analogs

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups
This compound (1207049-73-7) C₁₂H₁₃N₃O₃S 279.31 Methyl ester (C3), 1,4-dimethylpyrazole amide (C2)
(5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) C₁₀H₈N₆O₂S 292.28* Cyano (C3), amino (C2/C4), hydroxy-pyrazole
Ethyl 2,4-diaminothiophene-5-yl-3-carboxylate (7b) C₈H₁₁N₂O₂S 215.25* Ethyl ester (C3), amino (C2/C4)
Methyl 5-ethylthiophene-3-carboxylate (938006-77-0) C₉H₁₂O₂S 200.26 Ethyl (C5), methyl ester (C3)

*Calculated based on molecular formula.

Key Observations:

Substituent Diversity: The target compound’s 1,4-dimethylpyrazole amide distinguishes it from analogs like 7a and 7b, which feature amino, cyano, or hydroxy groups.

Ester vs.

Molecular Weight : The target compound’s higher molecular weight (279.31 g/mol) compared to simpler analogs like methyl 5-ethylthiophene-3-carboxylate (200.26 g/mol) reflects its complex substitution pattern .

Commercial and Research Utility

  • Availability : The target compound is marketed for research (e.g., $402–$1,158 per 1–100 mg), while analogs like methyl 5-ethylthiophene-3-carboxylate are likely more accessible due to simpler synthesis .
  • Applications : Its amide-thiophene scaffold aligns with frameworks used in drug discovery (e.g., kinase inhibitors, anti-inflammatory agents), though further studies are needed to validate specific uses .

Biological Activity

Methyl 2-(1,4-dimethyl-1H-pyrazole-5-amido)thiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, and relevant case studies.

Synthesis Methods

The compound can be synthesized through various methodologies involving thiophene and pyrazole derivatives. For instance, the reaction of 5-bromothiophene carboxylic acid with different pyrazole amines has been documented. The synthesis typically involves the use of catalysts such as titanium tetrachloride (TiCl₄) and bases like pyridine or dimethylaminopyridine (DMAP) to enhance yield and selectivity .

Example Synthesis Protocols

ProtocolReactantsCatalystYield
A5-bromothiophene carboxylic acid + 3-methyl-1-phenyl pyrazol-5-amineTiCl₄12%
BSame as ADMAPHigher yield (not specified)

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of pyrazole derivatives, including this compound. These compounds exhibited significant activity against various pathogens, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active derivatives . The compound demonstrated effectiveness against Staphylococcus aureus and Staphylococcus epidermidis, with notable inhibition of biofilm formation.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has also been assessed. For instance, several compounds showed significant inhibition of cyclooxygenase (COX) enzymes, which are key targets in inflammation pathways. The IC₅₀ values for COX-2 inhibition were reported to be as low as 0.02–0.04 μM for some derivatives, indicating a strong anti-inflammatory effect .

Case Studies

  • Antimicrobial Evaluation : In a study assessing multiple pyrazole derivatives, compound 7b was highlighted for its potent antimicrobial activity with an MIC of 0.22 μg/mL against E. coli. The study also included time-kill assays that confirmed the bactericidal nature of the compound .
  • Anti-inflammatory Assessment : Another research focused on COX-1 and COX-2 inhibition demonstrated that this compound exhibited a selectivity index superior to traditional NSAIDs like diclofenac, suggesting its potential as a safer alternative in managing inflammatory conditions .

Q & A

Q. Which crystallization techniques improve single-crystal X-ray diffraction (SC-XRD) outcomes?

  • Answer : Use slow evaporation in mixed solvents (e.g., CHCl₃/hexane) to grow high-quality crystals. For twinned crystals, employ SHELXD for structure solution and Olex2 for refinement .

Q. How can HPLC-MS resolve impurities in final products?

  • Answer : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with tandem MS (Q-TOF) identifies impurities via fragmentation patterns. Adjust mobile phase pH to 3.0 (with formic acid) for sharper peaks .

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